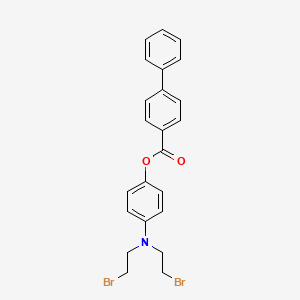
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenyl group substituted with bis(2-bromoethyl)amino and a phenylbenzoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-aminophenol with 2-bromoethanol to form p-(2-bromoethyl)amino phenol. This intermediate is then reacted with phenylbenzoic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester or amino groups.
Substitution: The bromine atoms in the bis(2-bromoethyl)amino group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified ester or amino groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate involves its interaction with specific molecular targets and pathways. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, or other cellular components. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, or induction of cell death, depending on the specific context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-(Bis(2-bromoethyl)amino)phenol: Similar structure but lacks the phenylbenzoate ester group.
p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate: Similar structure with a chlorobenzoate ester group instead of phenylbenzoate.
Uniqueness
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate is unique due to the presence of both bis(2-bromoethyl)amino and phenylbenzoate ester groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
22953-45-3 |
|---|---|
Formule moléculaire |
C23H21Br2NO2 |
Poids moléculaire |
503.2 g/mol |
Nom IUPAC |
[4-[bis(2-bromoethyl)amino]phenyl] 4-phenylbenzoate |
InChI |
InChI=1S/C23H21Br2NO2/c24-14-16-26(17-15-25)21-10-12-22(13-11-21)28-23(27)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-13H,14-17H2 |
Clé InChI |
IUUDHOBDQKMUFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)N(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




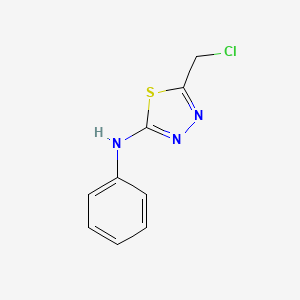
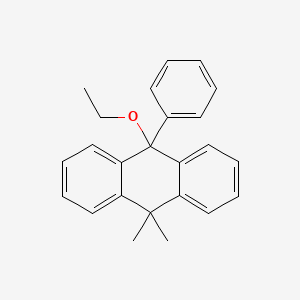
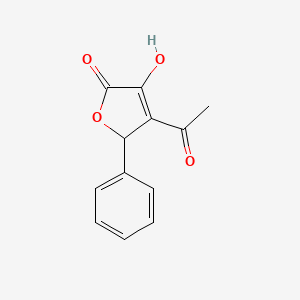
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)


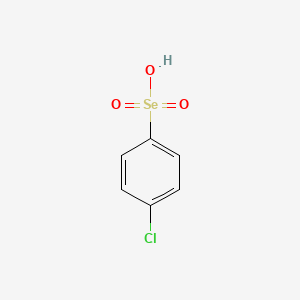

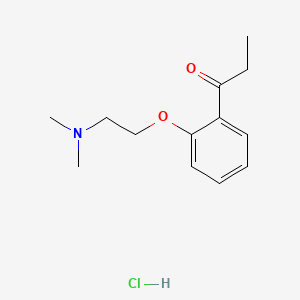


![Phenol, 3-[(phenylimino)methyl]-](/img/structure/B14714276.png)
